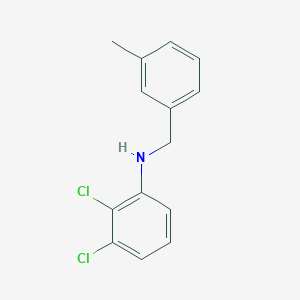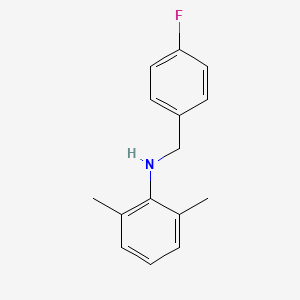
4-Butoxy-N-(4-propoxybenzyl)aniline
Overview
Description
4-Butoxy-N-(4-propoxybenzyl)aniline is an organic compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes both butoxy and propoxy functional groups attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N-(4-propoxybenzyl)aniline typically involves the reaction of 4-butoxyaniline with 4-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-N-(4-propoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-Butoxy-N-(4-propoxybenzyl)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Butoxy-N-(4-methoxybenzyl)aniline
- 4-Butoxy-N-(4-ethoxybenzyl)aniline
- 4-Butoxy-N-(4-butoxybenzyl)aniline
Comparison: 4-Butoxy-N-(4-propoxybenzyl)aniline is unique due to the presence of both butoxy and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-butoxy-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-15-23-20-12-8-18(9-13-20)21-16-17-6-10-19(11-7-17)22-14-4-2/h6-13,21H,3-5,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPJLBLTBAXSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)


![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)



